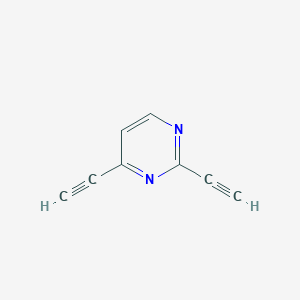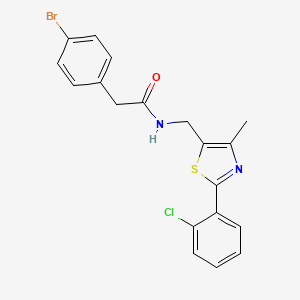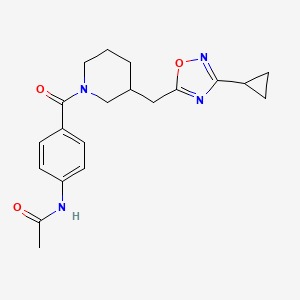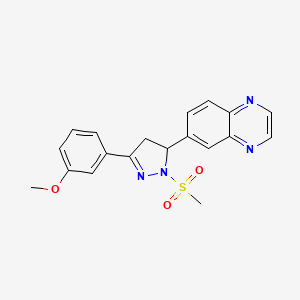
Pyrimidine, 2,4-diethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine is an organic compound with the formula C4H4N2, distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One such method involves the reaction of acetyl acetone with benzaldehyde in the presence of two eq. of ammonium acetate to afford an intermediate, which then undergoes a process of dehydrogenation to afford the pyrimidine derivative .
Molecular Structure Analysis
The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .
Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Physical And Chemical Properties Analysis
Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It has a density of 1.016 g cm−3, a melting point of 20 to 22 °C, and a boiling point of 123 to 124 °C . It is miscible in water at 25°C .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Pyrimidine derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 2,4-Diethynylpyrimidine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 2,4-Diethynylpyrimidine are not well-established. Pyrimidines play a crucial role in nucleotide synthesis, which is essential for DNA and RNA production. They are involved in the de novo purine and pyrimidine biosynthesis pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Diethynylpyrimidine are not well-documented. Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent. Further pharmacokinetic studies are needed to characterize these properties .
Result of Action
Some pyrimidine derivatives have shown anticancer properties, suggesting that they may induce cell cycle arrest or apoptosis in cancer cells
Action Environment
Factors such as pH, temperature, and the presence of other substances can affect the activity of chemical compounds
Advantages and Limitations for Lab Experiments
One of the main advantages of using pyrimidine, Pyrimidine, 2,4-diethynyl-l-, in lab experiments is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. Additionally, its unique chemical and biological properties make it a valuable building block for the synthesis of novel materials. However, one limitation of using pyrimidine, this compoundl-, is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of pyrimidine, Pyrimidine, 2,4-diethynyl-l-. One area of research is the development of new synthetic methods for the production of pyrimidine, this compoundl- and related compounds. Additionally, there is a need for further investigation into the mechanism of action of pyrimidine, this compoundl-, as well as its potential applications in the fields of organic electronics and materials science. Finally, there is a need for more studies on the toxicity and safety of pyrimidine, this compoundl-, in order to fully understand its potential for use in various applications.
Conclusion:
In conclusion, pyrimidine, this compoundl-, is a chemical compound with unique chemical and biological properties that make it a valuable tool for scientific research. Its potential applications in the fields of materials science, organic electronics, and biotechnology make it an area of active research. Further studies are needed to fully understand the mechanism of action and potential applications of pyrimidine, this compoundl-.
Synthesis Methods
The synthesis of pyrimidine, Pyrimidine, 2,4-diethynyl-l-, involves the reaction between 2,4-dichloropyrimidine and acetylene in the presence of a palladium catalyst. This method has been reported to produce a high yield of pyrimidine, this compoundl-, with good purity. Other methods, such as the Sonogashira coupling reaction, have also been used to synthesize pyrimidine, this compoundl-.
Scientific Research Applications
Pyrimidine, Pyrimidine, 2,4-diethynyl-l-, has been extensively studied for its potential applications in various scientific fields. In particular, it has been investigated for its use as a fluorescent probe for the detection of DNA and RNA. Additionally, it has been used as a building block for the synthesis of novel materials, such as conjugated polymers and dendrimers. Pyrimidine, this compoundl-, has also been studied for its potential use in organic electronics, as it exhibits excellent charge transport properties.
Safety and Hazards
properties
IUPAC Name |
2,4-diethynylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-6-9-8(4-2)10-7/h1-2,5-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDINPXLFBEURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=NC=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2951529.png)
![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)


![1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2951537.png)
![5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2951544.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2951548.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2951549.png)